YM511 is a third-generation, non-steroidal, competitive aromatase (CYP19A1) inhibitor. It is distinguished by its high potency, with reported IC50 values of 0.12 nM against human placental aromatase and 0.4 nM against rat ovarian aromatase [1]. This level of activity positions it among the most potent inhibitors in its class, making it a critical tool for research requiring near-complete and selective suppression of estrogen biosynthesis from androgen precursors.
While other non-steroidal aromatase inhibitors like Letrozole and Anastrozole are available, they are not directly interchangeable with YM511 in sensitive research applications. Differences in enzymatic inhibition potency (IC50) can be substantial, impacting the dose required to achieve a specific level of estrogen suppression and affecting the reproducibility of experimental outcomes [1]. Furthermore, variations in selectivity against other cytochrome P450 enzymes involved in steroidogenesis can introduce confounding off-target effects, making a highly selective agent like YM511 essential for studies where the specific role of aromatase is being isolated.
In a direct comparative study using human placental microsomes, YM511 demonstrated an IC50 of 0.12 nM, establishing it as a sub-nanomolar inhibitor. This was found to be approximately three times more potent than other contemporary non-steroidal inhibitors tested in the same study, including CGS 20267 (Letrozole) [1]. Other independent studies report IC50 values for Anastrozole and Letrozole in the range of 11-15 nM against human placental aromatase, further highlighting the potency advantage of YM511 [REFS-2, REFS-3].
| Evidence Dimension | Aromatase Inhibition (IC50) |
| Target Compound Data | 0.12 nM (YM511) |
| Comparator Or Baseline | Approx. 3-fold more potent than Letrozole (CGS 20267) [<a href="https://pubmed.ncbi.nlm.nih.gov/7474441/" target="_blank">1</a>]. Letrozole IC50: ~11.5 nM . Anastrozole IC50: ~15 nM . |
| Quantified Difference | ~3x vs. Letrozole in direct comparison; >100x vs. reported values for Letrozole/Anastrozole. |
| Conditions | Human placental microsomes assay. |
Higher potency allows for the use of lower concentrations in vitro, reducing the potential for off-target effects and providing a clearer, more reproducible model of estrogen deprivation.
YM511 demonstrates a high degree of specificity for aromatase. The IC50 values for inhibition of aldosterone and cortisol production in adrenal cells were 5,500 to 9,800 times higher than its IC50 for rat ovarian aromatase [1]. The IC50 for testosterone production was over 130,000 times higher, indicating negligible impact on other key steps in the steroid synthesis pathway [1]. This level of selectivity is critical for experiments designed to isolate the effects of estrogen deprivation without confounding variables from other hormonal disruptions.
| Evidence Dimension | Inhibitory Potency Ratio (IC50 for other enzymes / IC50 for aromatase) |
| Target Compound Data | 5,500x - 130,000x |
| Comparator Or Baseline | General benchmark for a highly selective inhibitor. |
| Quantified Difference | Demonstrates multi-thousand-fold selectivity for the target enzyme. |
| Conditions | In vitro assays using rat adrenal cells for aldosterone/cortisol production and rat ovarian aromatase. |
High selectivity ensures that observed biological effects are due to aromatase inhibition alone, preventing misinterpretation of data caused by unintended inhibition of other steroid hormone pathways.
The superior in vitro potency of YM511 translates to enhanced in vivo activity. In a rat model, a 2-week administration of YM511 at 1 mg/kg decreased uterine weight to a level comparable to surgical ovariectomy. This effect was achieved with 10-fold greater potency than other aromatase inhibitors tested in the same study [1]. This provides strong evidence that YM511 is a highly effective agent for achieving profound estrogen suppression in living systems.
| Evidence Dimension | In Vivo Potency (Dose for Ovariectomy-Equivalent Uterine Weight Reduction) |
| Target Compound Data | 1 mg/kg (YM511) |
| Comparator Or Baseline | 10-fold more potent than comparator inhibitors. |
| Quantified Difference | 10x improvement in dose-efficacy. |
| Conditions | 2-week administration in female rats. |
This demonstrates that the high enzymatic potency of YM511 is effective in a complex biological system, making it a more reliable and dose-efficient choice for in vivo studies.
For in vitro and in vivo research models requiring maximal, consistent, and dose-efficient suppression of estrogen biosynthesis. The sub-nanomolar potency of YM511 makes it a primary choice for studies in hormone-dependent cancer cell lines or animal models where achieving a state comparable to ovariectomy is desired [1].
Ideal for experiments designed to isolate the specific downstream effects of aromatase inhibition. The demonstrated high selectivity of YM511 against other key steroidogenic enzymes minimizes the risk of confounding data from off-target hormonal effects, ensuring that results are directly attributable to the reduction in estrogen [1].
The well-characterized, high-affinity core structure of YM511 makes it a suitable chemical scaffold for the synthesis of derivatives, including radiolabeled imaging agents for PET/SPECT studies targeting aromatase-expressing tissues [2]. Its established potency provides a strong baseline for structure-activity relationship (SAR) studies.